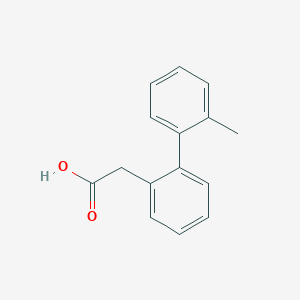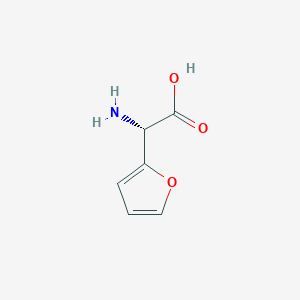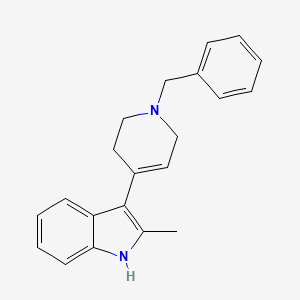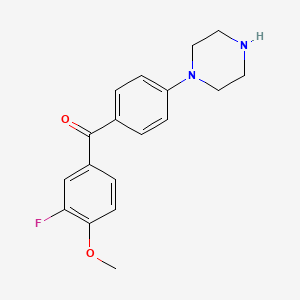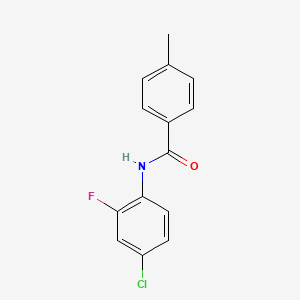![molecular formula C20H20Cl2N2O4 B1635553 1,4-Bis-[(4-chloro-phenoxy)-acetyl]-piperazine CAS No. 4190-83-4](/img/structure/B1635553.png)
1,4-Bis-[(4-chloro-phenoxy)-acetyl]-piperazine
概要
説明
1,4-Bis-[(4-chloro-phenoxy)-acetyl]-piperazine is a synthetic organic compound characterized by the presence of two 4-chlorophenoxyacetyl groups attached to a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis-[(4-chloro-phenoxy)-acetyl]-piperazine typically involves the reaction of piperazine with 4-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions
1,4-Bis-[(4-chloro-phenoxy)-acetyl]-piperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenoxy groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
作用機序
The mechanism of action of 1,4-Bis-[(4-chloro-phenoxy)-acetyl]-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenoxyacetyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, leading to modulation of their activity. The piperazine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1,4-Bis-[(4-chloro-phenoxy)-acetyl]-piperidine: Similar structure but with a piperidine ring instead of piperazine.
1,4-Bis-[(4-chloro-phenoxy)-acetyl]-morpholine: Contains a morpholine ring instead of piperazine.
1,4-Bis-[(4-chloro-phenoxy)-acetyl]-pyrrolidine: Features a pyrrolidine ring in place of piperazine.
Uniqueness
1,4-Bis-[(4-chloro-phenoxy)-acetyl]-piperazine is unique due to its specific combination of phenoxyacetyl groups and piperazine ring, which imparts distinct chemical and biological properties. The presence of the piperazine ring enhances its potential for forming stable complexes with biological targets, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O4/c21-15-1-5-17(6-2-15)27-13-19(25)23-9-11-24(12-10-23)20(26)14-28-18-7-3-16(22)4-8-18/h1-8H,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMFDKPGQGSCJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)COC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


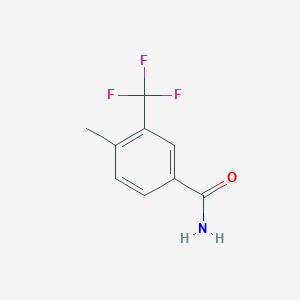
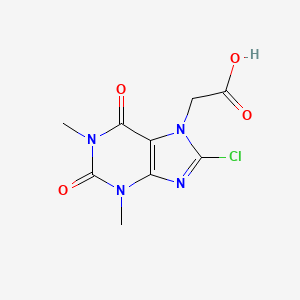

![2-[(Quinolin-8-ylhydrazinylidene)methyl]quinolin-8-ol](/img/structure/B1635501.png)
![6-Amino-3-methyl-4-(4-methylphenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1635502.png)
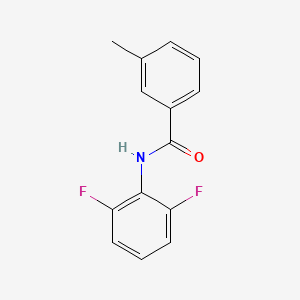

![N-[4-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]acetamide](/img/structure/B1635525.png)

